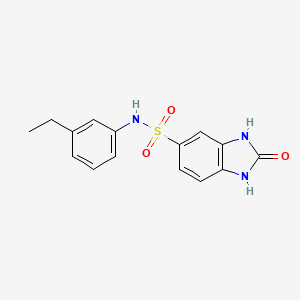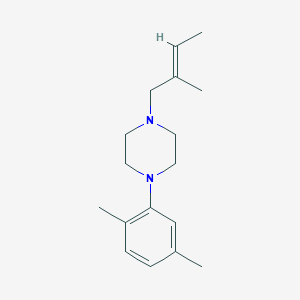
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide, also known as DCF, is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed through organic chemistry techniques. DCF has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research.
Mécanisme D'action
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide works by reacting with certain enzymes and proteins in the body. It has been shown to inhibit the activity of some enzymes and activate others. N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide also reacts with reactive oxygen species, leading to the generation of fluorescent products.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and has a consistent purity. Additionally, N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has a high degree of specificity, which means that it can target specific enzymes and proteins. However, there are also limitations to the use of N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide. It can be toxic to cells at high concentrations, and its effects can be influenced by the experimental conditions.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its use as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, further research could be done to optimize the synthesis method for N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide and to improve its specificity and effectiveness in lab experiments.
Conclusion:
In conclusion, N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide is a synthetic compound with potential applications in scientific research. It has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research. Its mechanism of action involves reacting with certain enzymes and proteins in the body, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide, which could lead to new discoveries and applications in the field of biomedical research.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multistep organic synthesis process. The first step involves the preparation of 3-(5-methyl-2-furyl)acrylic acid, which is then reacted with 3,4-dichloroaniline to form the intermediate product. This intermediate is then subjected to further reactions to produce N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have potential applications in scientific research. It has been used as a tool to study the mechanism of action of various enzymes and proteins. N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide is also used as a fluorescent probe to detect the presence of reactive oxygen species in cells. Additionally, it has been used as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-10-3-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJJNFMROHMTEH-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5774655.png)
![N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5774659.png)

![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)


![methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B5774695.png)
![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)
![2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B5774713.png)
![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)



